tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate
Description
tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate is a structurally complex molecule featuring a benzimidazole core substituted with a 7-chloro group and a 2-methylisonicotinamido moiety. The compound also contains an azepane ring functionalized with a tert-butyl carbamate group. The stereochemistry (R-configuration) at the azepane ring further distinguishes it from analogs and may influence its biological interactions or crystallization behavior .
Properties
IUPAC Name |
tert-butyl (3R)-3-[7-chloro-2-[(2-methylpyridine-4-carbonyl)amino]benzimidazol-1-yl]azepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN5O3/c1-16-14-17(11-12-27-16)22(32)29-23-28-20-10-7-9-19(26)21(20)31(23)18-8-5-6-13-30(15-18)24(33)34-25(2,3)4/h7,9-12,14,18H,5-6,8,13,15H2,1-4H3,(H,28,29,32)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHZKVRSTQLUQC-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)OC(C)(C)C)C(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)OC(C)(C)C)C(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate, with CAS number 1508258-34-1, is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H30ClN5O3, with a molecular weight of 467.99 g/mol. The compound features a benzimidazole moiety, which is known for its biological relevance, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C25H30ClN5O3 |
| Molecular Weight | 467.99 g/mol |
| CAS Number | 1508258-34-1 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes involved in cellular signaling pathways. Specifically, compounds with similar structures have been shown to inhibit farnesyltransferase (FT), an enzyme critical for the post-translational modification of proteins involved in cell growth and differentiation .
Structure-Activity Relationships (SAR)
Research indicates that the presence of hydrophobic substituents at specific positions on the benzimidazole ring enhances enzyme inhibitory activity. For instance, modifications at the 4-position with hydrophobic groups can significantly increase potency against FT .
In Vitro Studies
In vitro studies have demonstrated that related compounds exhibit significant inhibitory effects on cancer cell lines. For example, a study reported that imidazole derivatives showed IC50 values in the low nanomolar range against FT, leading to substantial phenotypic reversion in Ras-transformed cells .
Case Studies
Case Study 1: Antitumor Activity
A study involving a series of imidazole derivatives found that certain modifications led to enhanced antitumor activity against various cancer cell lines. The results indicated that compounds with a similar scaffold to this compound exhibited potent inhibitory effects on cell proliferation and induced apoptosis in cancer cells.
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, a derivative of the benzimidazole class was identified as a potent FT inhibitor, leading to decreased cell viability in Ras-transformed NIH 3T3 cells. This highlights the potential of this compound as a candidate for further development in cancer therapeutics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to related derivatives, focusing on substituent effects, synthetic strategies, and physicochemical properties. Below is a detailed analysis:
Benzimidazole Derivatives with tert-Butyl Carbamate Groups
Key Observations :
- The chloromethyl substituent in the analog from increases reactivity, making it suitable for further modifications (e.g., nucleophilic substitution).
- Stereochemistry : The (R)-configuration in the azepane ring may influence crystallinity or chiral recognition in enzymatic systems, as seen in related carbamate derivatives .
Heterocyclic Compounds with tert-Butyl Carbamate Protections
- Example : tert-Butyl (S)-(2-(4,5-dibromo-1H-pyrrole-2-carboxamido)-4,5,6,7-tetrahydrobenzo[1,2-d]thiazol-6-yl)carbamate :
- Structural Contrast : Replaces benzimidazole with a tetrahydrobenzo[1,2-d]thiazole ring and pyrrole carboxamide.
- Synthetic Parallels : Both compounds use tert-butyl carbamate to protect amines during synthesis. The target compound likely employs similar Boc-protection strategies .
- Physicochemical Differences : The thiazole-pyrrole system in exhibits lower solubility in polar solvents compared to benzimidazole derivatives due to increased hydrophobicity.
Substituent Effects on Hydrogen Bonding and Crystallinity
- The 2-methylisonicotinamido group in the target compound creates a dual hydrogen-bonding motif (amide NH and pyridine N), which may stabilize crystal packing or protein-ligand interactions. This contrasts with simpler analogs like the chloromethyl derivative , which lacks directional hydrogen-bonding capacity .
- Melting Points : While specific data for the target compound is unavailable, tert-butyl carbamate analogs typically exhibit melting points between 150–180°C, as seen in . Substituents like chloro or methyl groups may elevate melting points due to enhanced van der Waals interactions.
Q & A
Q. What synthetic strategies are employed for the preparation of tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate?
The synthesis typically involves:
- Boc protection : The tert-butyl carbamate group is introduced via Boc anhydride (Boc₂O) in the presence of a base like Na₂CO₃ in polar aprotic solvents (e.g., DMF) .
- Coupling reactions : The 2-methylisonicotinamido group is attached using coupling agents such as HATU or T3P, with activation of carboxylic acid precursors .
- Purification : Column chromatography with solvent systems like dichloromethane/methanol (gradient elution) or ethyl acetate/hexane is used to isolate the product .
- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane is employed for tert-butyl group removal when required .
Q. How is the stereochemical integrity of the (R)-configured azepane ring ensured during synthesis?
- Chiral auxiliaries : Use of enantiomerically pure starting materials (e.g., (R)-azepane precursors) to retain configuration .
- Asymmetric catalysis : Transition-metal catalysts or organocatalysts may direct stereoselective bond formation.
- Analytical validation : Chiral HPLC or X-ray crystallography (as in ) confirms stereochemistry post-synthesis .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆ or CDCl₃) identify proton environments and carbon frameworks. Key signals include tert-butyl singlet (~1.38 ppm) and aromatic protons .
- IR spectroscopy : Peaks at ~1680–1700 cm⁻¹ confirm carbamate (C=O) and amide (N-H) groups .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Questions
Q. How can researchers optimize reaction yields when introducing the 7-chloro-1H-benzo[d]imidazole moiety?
- Halogenation control : Use N-chlorosuccinimide (NCS) in DMF under controlled temperatures to avoid over-chlorination.
- Regioselective coupling : Activate the 2-position of the benzo[d]imidazole via Pd-catalyzed cross-coupling or SNAr reactions .
- Solvent screening : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates, reducing side products .
Q. What methodological approaches are recommended for resolving contradictions in biological activity data between structurally similar benzo[d]imidazole derivatives?
- Structural comparison : Analyze substituent effects (e.g., 4-fluoro vs. 5-fluoro analogs in and ) on target binding .
- Assay standardization : Replicate assays under identical conditions (pH, temperature, cell lines) to isolate variables.
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and explains discrepancies in activity .
Q. How can computational methods be integrated with experimental data to predict the binding affinity of this compound with target proteins?
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to assess stability and binding free energies (e.g., using GROMACS) .
- Surface plasmon resonance (SPR) : Validate computational predictions by measuring real-time binding kinetics (kon/koff) .
- Free-energy perturbation (FEP) : Quantify the impact of substituent modifications (e.g., chloro vs. methyl groups) on binding affinity .
Data Contradiction Analysis
Q. How should researchers address inconsistent cytotoxicity results in similar benzo[d]imidazole derivatives?
Experimental Design Considerations
Q. What steps ensure reproducibility in synthesizing the 2-methylisonicotinamido group?
- Stoichiometric precision : Maintain a 1:1.1 molar ratio of amine to carboxylic acid to minimize unreacted starting material.
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .
- Real-time monitoring : Use TLC or LC-MS to track reaction progress and terminate at optimal conversion (~90%) .
Q. How can researchers validate the role of the azepane ring in target engagement?
- Structure-activity relationship (SAR) : Synthesize analogs with pyrrolidine or piperidine rings (see ) and compare potency .
- Photoaffinity labeling : Incorporate a photo-crosslinker (e.g., diazirine) into the azepane to capture target proteins .
- NMR titrations : Monitor chemical shift perturbations in target proteins upon ligand binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
